

# quantum yield and molar extinction coefficient of Cy7.5 hydrazide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Cy7.5 hydrazide

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An In-depth Technical Guide to the Physicochemical Properties of **Cy7.5 Hydrazide**

## Introduction

**Cy7.5 hydrazide** is a near-infrared (NIR) fluorescent dye that is instrumental in various research and drug development applications.<sup>[1]</sup> Its operation within the NIR-I window (700-900 nm) makes it particularly valuable for deep-tissue imaging, as it minimizes interference from tissue autofluorescence.<sup>[1]</sup> The dye is characterized by a high molar extinction coefficient and a favorable fluorescence quantum yield, which contribute to bright and efficient fluorescent signals.<sup>[1]</sup> The hydrazide functional group provides the capability for specific covalent labeling of biomolecules that contain aldehyde or ketone groups, a feature not present in the base cyanine dyes.<sup>[1]</sup> This specificity is crucial for applications such as the labeling of glycoproteins, targeted drug delivery, and various bioanalytical assays.<sup>[1][2]</sup>

## Core Physicochemical Properties

The utility of a fluorophore is largely defined by its spectral properties. For **Cy7.5 hydrazide**, the key quantitative parameters are its molar extinction coefficient and quantum yield. These values, along with its excitation and emission maxima, determine the brightness and sensitivity of the dye in a given application.

## Data Presentation: Spectroscopic Properties

The following table summarizes the key spectroscopic data for **Cy7.5 hydrazide** and provides a comparison with related cyanine dyes.

Property	Cy7.5 Hydrazide	Cy7 Hydrazide	Cy5.5 Hydrazide
Molar Extinction Coefficient ( $\epsilon$ )	$\sim 223,000 \text{ M}^{-1}\text{cm}^{-1}$ <sup>[1][3]</sup>	$250,000 \text{ M}^{-1}\text{cm}^{-1}$ <sup>[4]</sup>	$209,000 \text{ M}^{-1}\text{cm}^{-1}$ <sup>[5]</sup>
Quantum Yield ( $\Phi$ )	0.10 <sup>[1][3][6]</sup>	0.3 <sup>[4]</sup>	0.2 <sup>[5]</sup>
Excitation Maximum ( $\lambda_{\text{ex}}$ )	$\sim 788 \text{ nm}$ <sup>[1][3]</sup>	$756 \text{ nm}$ <sup>[4]</sup>	$673 \text{ nm}$ <sup>[5]</sup>
Emission Maximum ( $\lambda_{\text{em}}$ )	$\sim 808 \text{ nm}$ <sup>[1][3]</sup>	$779 \text{ nm}$ <sup>[4]</sup>	$707 \text{ nm}$ <sup>[5]</sup>

## Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is essential for the quantitative use of fluorescent dyes. The following are detailed methodologies for these key experiments.

### Determination of Molar Extinction Coefficient

The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

$$A = \epsilon c l$$

Where:

- A is the absorbance
- $\epsilon$  is the molar extinction coefficient (in  $\text{M}^{-1}\text{cm}^{-1}$ )
- c is the molar concentration of the substance (in M)
- l is the path length of the cuvette (in cm)

#### Methodology:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **Cy7.5 hydrazide** and dissolve it in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3]
- **Serial Dilutions:** Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).
- **Spectrophotometric Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum ( $\lambda_{\text{max}}$ ) of **Cy7.5 hydrazide** (~788 nm).[1][3]
- **Data Analysis:** Plot the absorbance at  $\lambda_{\text{max}}$  versus the concentration of the dye. The slope of the resulting linear regression line will be the molar extinction coefficient ( $\epsilon$ ) if the path length is 1 cm.

## Determination of Fluorescence Quantum Yield

The fluorescence quantum yield ( $\Phi$ ) is the ratio of photons emitted to photons absorbed. It is often determined by a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

#### Methodology:

- **Selection of a Standard:** Choose a suitable fluorescence standard with a known quantum yield and an emission spectrum that can be accurately recorded by the detection system. For the far-red region, appropriate standards can be challenging to find, but dyes like Nile Blue (in methanol,  $\Phi = 0.27$ ) can be used.[7][8]
- **Preparation of Solutions:** Prepare dilute solutions of both the **Cy7.5 hydrazide** and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically  $< 0.1$ ) to avoid inner filter effects.
- **Absorbance Measurement:** Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

- **Fluorescence Measurement:** Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
- **Data Analysis:** The quantum yield of the sample ( $\Phi_s$ ) is calculated using the following equation:

$$\Phi_s = \Phi_{std} * (I_s / I_{std}) * (A_{std} / A_s) * (\eta_s^2 / \eta_{std}^2)$$

Where:

- $\Phi_{std}$  is the quantum yield of the standard
- $I$  is the integrated fluorescence intensity
- $A$  is the absorbance at the excitation wavelength
- $\eta$  is the refractive index of the solvent

## Applications and Workflows

The unique properties of **Cy7.5 hydrazide** make it suitable for a variety of applications in research and drug development. Its carbonyl-reactive nature is particularly useful for labeling glycoproteins.

### Workflow for Labeling Cell Surface Glycoproteins

**Cy7.5 hydrazide** can be used to label glycoproteins on the surface of cells. This is typically achieved by mild oxidation of sialic acid residues to generate aldehyde groups, which then react with the hydrazide moiety of the dye.<sup>[1]</sup>

Caption: Workflow for labeling cell surface glycoproteins with **Cy7.5 hydrazide**.

### General Workflow for Relative Quantum Yield Determination

The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.

Caption: General workflow for determining relative fluorescence quantum yield.

## Conclusion

**Cy7.5 hydrazide** is a powerful near-infrared probe with well-defined physicochemical properties that make it highly suitable for sensitive and specific labeling applications in complex biological systems. Its high molar extinction coefficient and good quantum yield ensure bright signals for in vivo imaging and other fluorescence-based assays. The experimental protocols and workflows provided in this guide offer a framework for the accurate characterization and effective utilization of **Cy7.5 hydrazide** in research and drug development.

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### Contact

Address: 3281 E Guasti Rd

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